N-(2-Iminopyrrolidin-1-yl)benzamide
Description
Properties
CAS No. |
89569-62-0 |
|---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-(2-iminopyrrolidin-1-yl)benzamide |
InChI |
InChI=1S/C11H13N3O/c12-10-7-4-8-14(10)13-11(15)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2,(H,13,15) |
InChI Key |
WWHBOIMBXDYRGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=N)N(C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of N-(2-Iminopyrrolidin-1-yl)benzamide typically involves two main steps:
- Formation of the Benzamide Backbone : This involves the preparation of a benzamide derivative, which serves as the core structure.
- Introduction of the Iminopyrrolidine Group : The pyrrolidine ring with an imine functional group is introduced through specific chemical reactions.
Example Reaction Scheme
The general reaction can be represented as follows:
- Starting Materials : Benzoyl chloride or benzamide derivatives and pyrrolidine-based intermediates.
- Reaction Conditions : The reaction is often carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Specific Preparation Methods
Method 1: Reaction of Benzoyl Chloride with Pyrrolidine Derivatives
This method involves the reaction between benzoyl chloride and a pyrrolidine derivative containing an imine group.
Steps:
Preparation of Pyrrolidine Derivative :
- A pyrrolidine derivative with an imine group is synthesized through reductive amination or related methods.
- Example: Cycloalkanone reacts with ammonia or amines under reducing conditions to form the iminopyrrolidine structure.
-
- Benzoyl chloride is reacted with the pyrrolidine derivative in the presence of a base (e.g., triethylamine) to form this compound.
- Solvent: Dichloromethane or tetrahydrofuran (THF).
- Temperature: Typically maintained at 0–5°C initially, then allowed to reach room temperature.
-
- The crude product is purified using recrystallization (e.g., ethanol or methanol) or column chromatography.
Method 2: Direct Amidation
This method uses benzamide derivatives directly with pyrrolidine intermediates.
Steps:
-
- Benzamide is activated using coupling agents like carbodiimides (e.g., DCC or EDCI) in the presence of catalysts such as DMAP.
Reaction with Pyrrolidine Intermediate :
- The activated benzamide reacts with a pyrrolidine derivative containing an imine group under mild conditions.
-
- The reaction mixture is quenched with water, extracted with an organic solvent (e.g., ethyl acetate), and purified by recrystallization or chromatography.
Alternative Routes
Other methods include:
- Reductive Coupling : Using reducing agents like sodium borohydride to couple benzamides with iminopyrrolidines.
- Cyclization Reactions : In situ formation of the iminopyrrolidine ring from precursors during the reaction with benzamides.
Purification Techniques
After synthesis, purification is critical to isolate this compound in high purity:
-
- Solvents: Ethanol, methanol, or acetonitrile.
- Cooling the solution gradually improves crystal formation.
-
- Thin-layer chromatography (TLC) is used for monitoring reaction progress.
- Column chromatography separates impurities based on polarity differences.
-
- Solid products are filtered, washed with cold solvents, and dried under vacuum to obtain pure compounds.
Analytical Data
Table 1 summarizes typical analytical data for this compound:
| Property | Data/Method |
|---|---|
| Molecular Formula | $$ C{11}H{13}N_3O $$ |
| Molecular Weight | 203.24 g/mol |
| Melting Point | ~180–185°C |
| Purity Analysis | High-performance liquid chromatography (HPLC) |
| Structural Confirmation | Nuclear magnetic resonance (NMR), Infrared spectroscopy (IR), Mass spectrometry (MS) |
Notes on Reaction Monitoring
Reaction progress can be monitored using:
- Thin-Layer Chromatography (TLC) : To check for completion of reactants.
- HPLC or GC-MS : For precise quantification and identification of intermediates and products.
Chemical Reactions Analysis
Types of Reactions: N-(2-Iminopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-Iminopyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It may be explored for its therapeutic properties, including antibacterial and antifungal activities.
Industry: Benzamide derivatives are used in the production of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of N-(2-Iminopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Key Observations :
- The pyrrolidine-imino group in the target compound may offer a balance between lipophilicity and polarity, aiding membrane permeability .
- Substitutions with heterocycles (e.g., imidazole, azetidinone) enhance target-specific interactions, as seen in anticancer and antimicrobial activities .
- Electron-withdrawing groups (e.g., chloro, trifluoromethyl) in analogs like CTPB or N-(3-chloro-4-fluorophenyl) derivatives correlate with improved enzyme modulation.
Anticancer Activity
- N-(3-chloro-4-fluorophenyl)-4-(imidazol-1-yl)benzamide : Exhibits highest activity against cervical cancer, likely due to imidazole-mediated DNA intercalation or kinase inhibition .
- 2-Azetidinone derivatives: Compound 17 (N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)ethyl]benzamide) shows potent activity against MCF7 breast cancer cells (IC₅₀: ~12 µM) .
Antimicrobial Activity
- 2-Azetidinone derivatives: Compound 4 (chlorophenyl-substituted) is the most potent antimicrobial agent against Gram-positive bacteria (MIC: 8 µg/mL) .
- Imidazole derivatives : 4-(1H-imidazol-1-yl)-N-(thiazol-4-ylsulfamoyl)benzamide shows broad-spectrum antibacterial activity .
Antioxidant Activity
- N-(4-hydroxyphenyl)carbonothioyl benzamide: Achieves 86.6% inhibition in CCl₄-induced oxidative stress models, outperforming morpholine/piperidine thioureas .
- Hydroxyl and methoxy groups in benzamide derivatives enhance radical scavenging, a feature absent in the target compound.
ADMET Properties
Biological Activity
N-(2-Iminopyrrolidin-1-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article explores its biological activity based on diverse research findings, including case studies and data tables.
This compound is characterized by its iminopyrrolidine moiety, which contributes to its biological interactions. The compound's structure can be represented as follows:
Research indicates that this compound acts primarily as an inhibitor of specific protein interactions, particularly in the context of chromatin regulation. It has been shown to bind selectively to the WD repeat domain 5 (WDR5), a crucial player in various chromatin-centric processes. The binding affinity of this compound to WDR5 is notably high, with a reported value in the low nanomolar range, indicating strong interaction capabilities .
Anticancer Activity
- WDR5 Inhibition : this compound was demonstrated to inhibit the WDR5 protein, leading to significant alterations in gene expression related to cell proliferation and apoptosis. In cellular assays, it exhibited a GI50 (growth inhibition concentration for 50% of cells) of approximately 600 nM against MLL-fusion cell lines such as MV4:11 and Molm13 .
- Cell Proliferation Studies : In a five-day cell proliferation assay, this compound effectively reduced cell viability in sensitive cancer cell lines. The mechanism was linked to the displacement of WDR5 from chromatin, resulting in decreased expression of genes involved in ribosomal protein synthesis and increased activation of p53-dependent apoptosis pathways .
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects against excitotoxicity induced by kainic acid. In organotypic hippocampal slice cultures, the compound demonstrated protective effects by modulating signaling pathways associated with neuronal survival .
Data Table: Summary of Biological Activities
Q & A
What are the optimal synthetic routes for N-(2-Iminopyrrolidin-1-yl)benzamide, and how can reaction yields be improved?
Level: Basic
Methodological Answer:
A common approach involves nucleophilic substitution of 2-fluorobenzaldehyde derivatives with pyrrolidine-based amines. For example, heating 2-fluorobenzaldehyde with dialkylamines in DMF at 150°C for 20 hours in the presence of K₂CO₃ achieves high yields (~93%) . Yield optimization can be achieved by:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Base choice: K₂CO₃ minimizes side reactions compared to stronger bases.
- Reaction monitoring: TLC or HPLC ensures reaction completion before workup .
How can microwave-assisted synthesis be applied to streamline the preparation of this compound derivatives?
Level: Advanced
Methodological Answer:
Microwave irradiation significantly reduces reaction times. For analogous compounds (e.g., pyrrolidine-fused heterocycles), microwave conditions (e.g., 150°C, 30 minutes in n-butanol) improve yields by 15–20% compared to conventional heating. Key considerations:
- Solvent dielectric properties: Use solvents like n-butanol that absorb microwave energy efficiently.
- Scalability: Optimize power settings to prevent localized overheating in larger batches .
What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR: Identify imine protons (δ ~10.01 ppm, singlet) and pyrrolidine ring protons (δ ~3.3–1.9 ppm). Aromatic protons typically appear as multiplets between δ 7.6–6.7 ppm .
- Mass spectrometry: Confirm molecular ion peaks and fragmentation patterns using high-resolution MS.
- FT-IR: Detect C=O stretches (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?
Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction provides unambiguous bond-length and angle data. For example:
- Crystal growth: Use slow evaporation of ethyl acetate/hexane mixtures to obtain high-quality crystals.
- Software tools: SHELXL refines structures against high-resolution data, with R-factors < 5% indicating reliability. Asymmetric unit analysis confirms tautomeric forms (e.g., imine vs. enamine) .
How do solubility challenges impact biological testing, and what formulation strategies can mitigate these issues?
Level: Basic
Methodological Answer:
Poor aqueous solubility is common. Strategies include:
- Salt formation: Use hydrochloride salts to enhance solubility in polar solvents.
- Co-solvents: DMSO or PEG-400 in concentrations <10% (v/v) for in vitro assays.
- Nanoformulation: Liposomal encapsulation improves bioavailability for in vivo studies .
What experimental designs are recommended for evaluating the PARP-1 inhibitory activity of this compound analogs?
Level: Advanced
Methodological Answer:
- Enzyme assays: Use recombinant PARP-1 with NAD⁺ and histone-coated plates. Measure IC₅₀ via fluorescence-based ADP-ribose detection.
- Cell-based models: Test cytotoxicity in BRCA-deficient vs. wild-type cell lines to assess synthetic lethality.
- Data validation: Compare results with positive controls (e.g., Olaparib) and validate via Western blotting for PARylation levels .
How should researchers address contradictions in biological activity data across different studies?
Level: Advanced
Methodological Answer:
- Assay standardization: Control variables like cell passage number, serum lot, and incubation time.
- Off-target profiling: Use kinase/GPCR panels to rule out nonspecific effects.
- Meta-analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile discrepancies across datasets .
What computational methods support the prediction of structure-activity relationships (SAR) for this compound?
Level: Advanced
Methodological Answer:
- Docking studies: Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1’s NAD⁺-binding site).
- QSAR models: Train models with descriptors like logP, PSA, and Hammett constants to predict activity trends.
- MD simulations: Assess binding stability over 100-ns trajectories in explicit solvent .
How can researchers validate the purity of this compound batches?
Level: Basic
Methodological Answer:
- HPLC: Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm. Purity >98% is acceptable for biological testing.
- Elemental analysis: Match calculated vs. observed C/H/N percentages (e.g., N% ~7.99 for C₁₁H₁₃NO) .
What safety precautions are essential when handling this compound in the lab?
Level: Basic
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
